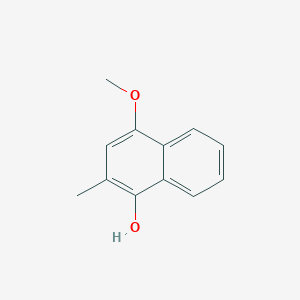

2-Methyl-4-methoxy-1-naphthol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-methoxy-2-methylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O2/c1-8-7-11(14-2)9-5-3-4-6-10(9)12(8)13/h3-7,13H,1-2H3 |

InChI Key |

DWRFAQWCIQVVFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 4 Methoxy 1 Naphthol and Its Analogs

Regioselective Synthesis Strategies for Naphthalene (B1677914) and Naphthol Derivatives

Regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds. Various strategies have been developed to control the position of functional groups on the naphthalene core, ensuring the desired isomer is obtained.

Electrophilic Cyclization Approaches for Substituted Naphthols

Electrophilic cyclization of arylalkynes presents a powerful and regioselective method for the synthesis of substituted naphthalenes and naphthols under mild conditions. acs.orgnih.gov This approach typically involves the 6-endo-dig cyclization of an arene-containing propargylic alcohol. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the aromatic ring.

For instance, the iodocyclization of 3-methoxyphenyl (B12655295) alkynol demonstrates good regioselectivity, favoring cyclization at the position para to the methoxy (B1213986) group, which is less sterically hindered. nih.gov This suggests that a similar strategy could be employed for the synthesis of 4-methoxy-1-naphthol (B1194100) derivatives. While a specific example for the synthesis of 2-Methyl-4-methoxy-1-naphthol via this method is not detailed in the reviewed literature, the general principles of electrophilic cyclization provide a viable synthetic route. The reaction proceeds through a presumed intermediate that can be influenced by various electrophiles such as iodine (I2), iodine monochloride (ICl), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov

A general scheme for this approach is the reaction of an appropriately substituted arylalkyne with an electrophile, leading to the formation of the naphthalene ring. The choice of electrophile and reaction conditions can be optimized to achieve high yields of the desired product. nih.gov

Annulation Reactions and Multi-Component Strategies

Annulation reactions provide another versatile route to naphthalene and naphthol derivatives. These methods involve the construction of the naphthalene ring system from smaller, more readily available precursors. Multi-component reactions (MCRs) are particularly attractive as they allow for the formation of complex molecules in a single step, often with high atom economy. beilstein-journals.orgrsc.orgresearchgate.netchemicalpapers.com

While specific multi-component strategies for the direct synthesis of this compound are not extensively documented, general MCRs for the synthesis of polysubstituted naphthols have been reported. These reactions often involve the condensation of several starting materials, such as aldehydes, ketones, and activated methylene (B1212753) compounds, in the presence of a catalyst. researchgate.net The development of novel MCRs remains an active area of research, with the potential for the efficient and diverse synthesis of substituted naphthols. beilstein-journals.orgrsc.orgchemicalpapers.com

Catalytic Alkylation of 1-Naphthol (B170400) Derivatives

Catalytic alkylation of 1-naphthol derivatives is a direct method for introducing alkyl groups onto the naphthol ring. The regioselective methylation of 1-naphthol to produce 2-methyl-1-naphthol (B1210624) is a well-established process and serves as a strong precedent for the synthesis of this compound from a 4-methoxy-1-naphthol precursor. ijsr.netgoogle.com

The vapor-phase alkylation of 1-naphthol with methanol (B129727) over various solid acid catalysts has been shown to be an effective method. ijsr.net High selectivity for the C2 position can be achieved, which is attributed to the vertical orientation of the adsorbed 1-naphthol on the Lewis acidic sites of the catalyst. ijsr.net This orientation favors the methylation of the naphthoxide ion at the C2 position by an adjacently adsorbed methoxide (B1231860) ion. ijsr.net

A patented process describes the liquid-phase methylation of α-naphthol using methanol over an alumina (B75360) catalyst at elevated temperatures and pressures, achieving high selectivity for 2-methyl-1-naphthol. google.com The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are crucial for optimizing the yield and selectivity of the desired product.

Table 1: Catalytic Methylation of 1-Naphthol

| Catalyst | Temperature (°C) | Pressure (psig) | Methanol/1-Naphthol Molar Ratio | Selectivity for 2-Methyl-1-naphthol | Reference |

| Alumina | 320-380 | 300-500 | 0.1-1.0 | High | google.com |

| Modified Iron Oxide | Not specified | Not specified | Not specified | High | ijsr.net |

Electrochemical Synthesis and Dearomatization Pathways

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. These techniques can be used for both the synthesis of naphthol derivatives and their subsequent transformation through dearomatization pathways.

Oxidative Dearomatization of Naphthols for Carbon-Oxygen Bond Formation

The oxidative dearomatization of naphthols is a valuable transformation that provides access to naphthalenone derivatives, which are important intermediates in organic synthesis. nih.govresearchgate.netresearchgate.net Electrochemical methods have been successfully employed for the metal-free oxidative C-O homocoupling of 2-naphthols, followed by alkoxylation. nih.govresearchgate.netresearchgate.net This strategy utilizes an undivided cell and offers a broad tolerance for various substituted 2-naphthols and alcohols, leading to the corresponding naphthalenones in moderate to good yields. nih.govresearchgate.netresearchgate.net

While this methodology has been demonstrated for 2-naphthols, its application to 1-naphthol derivatives like this compound could potentially lead to the formation of valuable oxygenated products. The process involves the electrochemical oxidation of the naphthol to generate a reactive intermediate, which then undergoes coupling and further functionalization. nih.govresearchgate.netresearchgate.net

Dehydrogenative sp2-Coupling in Polycyclic Naphthalenone Formation

A significant advancement in the electrochemical synthesis of complex molecules is the dehydrogenative sp2-coupling of naphthols. A notable example is the electrochemical oxidation of 4-methoxy-1-naphthol, which leads to the formation of a novel polycyclic naphthalenone motif. acs.orgnih.gov This process is highly diastereoselective and is carried out via flow electrolysis. acs.orgnih.gov

The reaction is believed to proceed through the formation of a solvent cage, which is crucial for the activation of the key intermediate and the subsequent cyclization. acs.orgnih.gov The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been identified as a key parameter for the successful formation of this unique polycyclic structure. nih.gov This electrochemical approach avoids the need for pre-functionalization of the coupling partners and generates only hydrogen as a byproduct, making it an environmentally benign process. nih.gov The resulting polycyclic naphthalenones are structurally similar to bioactive natural products like Daldionin. acs.org

Table 2: Electrochemical Dehydrogenative Coupling of 4-Methoxy-1-Naphthol Derivatives

| Substrate | Product | Yield (%) | Reference |

| 4-methoxy-1-naphthol | Polycyclic naphthalenone | up to 88 | acs.orgnih.gov |

Microwave-Assisted Synthetic Protocols for Methoxy-Naphthol Derivatives

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced reaction selectivity. dergipark.org.tr These benefits are particularly evident in the synthesis of complex heterocyclic systems derived from methoxy-naphthol precursors.

One prominent application involves the efficient, one-pot synthesis of 4H-benzo[h]chromene derivatives starting from 4-methoxy-1-naphthol. scispace.comresearchgate.net In this protocol, a mixture of 4-methoxy-1-naphthol, an aromatic aldehyde, and a source of active methylene, such as malononitrile (B47326) or ethyl cyanoacetate, is subjected to microwave irradiation in the presence of a catalytic amount of piperidine. scispace.com The reaction proceeds rapidly, typically within 2 minutes at 140 °C, to afford the desired 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene derivatives in high yields. scispace.com This method highlights the capacity of microwave heating to accelerate multi-component reactions, which often require prolonged reaction times under conventional conditions. scispace.com

Similarly, microwave irradiation facilitates the synthesis of 9-methoxynaphtho[1,2-b]benzofuran from 1-naphthol and 1-bromo-4-methoxy-2-nitrobenzene. proquest.com This one-pot procedure, conducted in dimethyl sulfoxide (B87167) (DMSO) with potassium tert-butoxide, is completed within 2 hours. proquest.com The microwave approach not only accelerates the reaction but also enhances the regioselectivity of the product, avoiding the formation of isomeric mixtures often encountered with traditional heating methods. proquest.com The synthesis of halo-substituted chalcones from hydroxy-naphthalene derivatives also benefits from microwave assistance, with reactions reaching completion in as little as 2 minutes, yielding products in up to 90% yield. dergipark.org.tr

| Starting Naphthol | Reagents | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-1-naphthol | Aromatic aldehydes, malononitrile, piperidine | 2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | 2 min | High | scispace.com |

| 1-Naphthol | 1-Bromo-4-methoxy-2-nitrobenzene, potassium tert-butoxide | 9-Methoxynaphtho[1,2-b]benzofuran | 2 h | Not specified | proquest.com |

| 1-(1-Hydroxy-4-iodonaphthalen-2-yl)ethanone | 2-Methoxy-naphthalene-1-carbaldehyde, KOH | Halo-substituted chalcone | 2 min | 90% | dergipark.org.tr |

Stereoselective and Regioselective Functionalization Techniques in Naphthol Synthesis

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex naphthol-based molecules. Various advanced methodologies have been developed to achieve high levels of control in the functionalization of the naphthol scaffold.

Regioselective C-H functionalization has become a cornerstone for modifying naphthalene derivatives without the need for pre-functionalized starting materials. nih.gov For unprotected naphthols, transition metal catalysis, particularly with copper, has enabled unique ortho-selectivity. researchgate.netnih.gov For instance, the reaction of naphthols with α-aryl-α-diazoesters catalyzed by copper(I) chloride (CuCl) proceeds with high efficiency to yield ortho-substituted products. nih.gov Density functional theory (DFT) calculations have revealed that this ortho-selectivity arises from favorable hydrogen bonding interactions that stabilize the rate-determining transition states during the electrophilic addition and subsequent proton transfer steps. nih.gov

Transition-metal-catalyzed C-H activation is also a powerful tool for achieving regioselectivity. nih.gov Depending on the directing group and catalyst system employed, functional groups can be selectively introduced at various positions on the naphthol ring. nih.govresearchgate.net Ruthenium(II) catalysts, for example, have been used for the chemoselective α-C–H functionalization of β-naphthol with alcohols via a borrowing hydrogen methodology. rsc.org This process allows for the alkylation of the naphthol at the position adjacent to the hydroxyl group. rsc.org

In the realm of stereoselective synthesis, rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes represents a significant advancement. acs.org Using a chiral Cp/Rh catalyst, this C-H functionalization/annulation reaction produces highly enantioenriched spirocyclic enones that possess an all-carbon quaternary stereocenter. acs.org The control of stereochemistry is critical in the synthesis of chiral molecules like 1,1'-bi-2-naphthol (B31242) (BINOL), where direct electrophilic substitution can be guided to specific positions (e.g., 3-, 4-, 5-, or 6-positions) to create a vast library of derivatives for applications in asymmetric catalysis. nih.govacs.org

| Naphthol Substrate | Technique | Catalyst/Reagent | Position Functionalized | Outcome | Reference |

|---|---|---|---|---|---|

| Unprotected Naphthols | C-H Functionalization | CuCl / α-Aryl-α-diazoesters | ortho- to OH | High regioselectivity | nih.gov |

| β-Naphthol | Dehydrogenative α-C–H Functionalization | Ru(II)-pincer complex / Alcohols | α- to OH | Chemoselective alkylation | rsc.org |

| 1-Aryl-2-naphthols | Enantioselective Dearomatization | Chiral Cp/Rh catalyst / Alkynes | C-H functionalization/annulation | Enantioenriched spirocyclic enones | acs.org |

| 1,1'-Bi-2-naphthol (BINOL) | Electrophilic Substitution | Various electrophiles | 3-, 4-, 5-, or 6-positions | Regioselective introduction of functional groups | nih.gov |

Derivatization Strategies for this compound

The hydroxyl group of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of ether and ester analogs. Ether derivatives are commonly prepared through Williamson ether synthesis, where the naphtholic proton is first removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic naphthoxide ion. This intermediate then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. A classic example is the preparation of 2-methoxynaphthalene (B124790) (Nerolin) by the alkylation of β-naphthol with dimethyl sulfate. wikipedia.org

Ester derivatives are typically synthesized by reacting the naphthol with an acylating agent in the presence of a base. Common acylating agents include acyl chlorides and carboxylic acid anhydrides. The reaction is often catalyzed by a tertiary amine, such as triethylamine (B128534) or pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and activate the acylating agent. This straightforward esterification provides a versatile method for introducing a variety of functional groups and modifying the parent compound's properties.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. atlantis-press.comasianpubs.org While this compound itself does not directly participate as the carbonyl component, its derivatives can be readily converted into aldehydes or ketones necessary for Schiff base formation. For example, formylation of the naphthol ring via reactions like the Vilsmeier-Haack or Duff reaction would introduce an aldehyde group, creating a suitable precursor.

The subsequent condensation with a primary amine (aliphatic or aromatic) is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often acid- or base-catalyzed. asianpubs.org For example, the synthesis of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol is achieved through the reaction of 2-amino-4-methylphenol (B1222752) with 4-methoxynaphthalene-1-carbaldehyde. researchgate.net These reactions are fundamental in coordination chemistry, as the resulting Schiff base ligands can form stable complexes with various metal ions. semanticscholar.org

Beyond etherification and esterification, the aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The positions of substitution are directed by the existing activating groups: the hydroxyl, methoxy, and methyl groups.

Halogenation: Naphthols can be readily halogenated (brominated or chlorinated) using reagents like N-bromosuccinimide (NBS) or molecular bromine. The regioselectivity of these reactions is highly dependent on the reaction conditions and the electronic properties of the substituents already present on the BINOL rings. acs.org

Nitration: Introduction of a nitro group can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The strong activating nature of the hydroxyl and methoxy groups necessitates careful control of reaction conditions to avoid over-substitution or oxidative side reactions.

Amidoalkylation: In the presence of a catalyst, naphthols can undergo multicomponent Mannich-type reactions with aldehydes and amides to produce amidoalkyl naphthols. mdpi.com This reaction proceeds through the formation of a reactive ortho-quinone methide intermediate, which then undergoes nucleophilic addition by the amide. mdpi.com This provides a direct route to introduce complex side chains onto the naphthol core. mdpi.com

Chemical Reactivity and Transformation Mechanisms

Oxidative Transformations of 2-Methyl-4-methoxy-1-naphthol

The oxidation of naphthols is a primary route to synthesizing valuable quinones and other derivatives. The specific reaction outcomes for this compound and related compounds are highly dependent on the oxidant and reaction conditions employed.

Oxidation by Lead(IV) Oxide: Product Distribution and Reaction Pathways

While specific studies detailing the oxidation of this compound with lead(IV) oxide are not extensively documented, the general reactivity of naphthols with strong oxidizing agents like lead(IV) oxide typically leads to the formation of quinones. The reaction proceeds through the removal of hydrogen atoms from the hydroxyl group and the aromatic ring, resulting in a conjugated dione (B5365651) system. For 4-methoxy-1-naphthol (B1194100), oxidation can yield various products, including homocoupling products and dehydrodimeric naphthoquinones, depending on the specific conditions and oxidizing agent used. nih.gov For instance, oxidation with a single electron oxidizer like silver(I) oxide (Ag₂O) can lead to a conjugated diketone. nih.gov It is expected that the oxidation of this compound would similarly yield a quinone derivative, likely 2-methyl-4-methoxy-1-naphthoquinone, as the primary product.

Oxidation with Dioxygen: Investigations into Autoxidation and Spin-Forbidden Reactions (referencing 2-Methyl-1-naphthol)

The oxidation of 2-methyl-1-naphthol (B1210624) (MNL), a close analog, with molecular oxygen (dioxygen) has been studied in detail. This reaction proceeds efficiently under mild conditions (e.g., 3 atm O₂, 60-80 °C) without a catalyst to produce 2-methyl-1,4-naphthoquinone (menadione or vitamin K₃) with high selectivity, particularly in nonpolar solvents. nih.govacs.orgacs.org

The reaction rate is not affected by light. nih.govacs.org

Carbon-carbon coupling dimer byproducts are virtually absent. nih.govacs.org

The reaction kinetics are first-order with respect to both 2-methyl-1-naphthol and dioxygen. nih.govacs.org

The activation parameters (ΔH‡ = 8.1 kcal mol⁻¹ and ΔS‡ = -50 eu) are consistent with those of other known spin-forbidden reactions. nih.govacs.orgacs.org

An external heavy atom effect is observed; the reaction rate doubles in iodobenzene, which points to spin inversion during the rate-limiting step. nih.govacs.org

During the reaction, an intermediate, 2-methyl-4-hydroperoxynaphthalene-1(4H)-one, has been identified, which subsequently converts to the final quinone product. nih.govacs.org

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order (MNL) | 1 | Indicates a bimolecular rate-determining step. nih.gov |

| Reaction Order (O₂) | 1 | |

| Activation Enthalpy (ΔH‡) | 8.1 ± 0.6 kcal/mol | Similar to other spin-forbidden reactions, suggesting a non-radical pathway. acs.org |

| Activation Entropy (ΔS‡) | -50 ± 7 eu |

Formation of Quinone and Aldehyde Derivatives from Naphthol Oxidation

The oxidation of naphthols predominantly yields quinone derivatives. nih.govacs.org In the case of 2-methyl-1-naphthol, the primary product of oxidation with various agents, including dioxygen and hydrogen peroxide, is 2-methyl-1,4-naphthoquinone. nih.govacs.org This transformation is a key step in the synthesis of Vitamin K₃. The introduction of a methoxy (B1213986) group at the 4-position, as in this compound, is expected to direct oxidation to form the corresponding quinone, 2-methyl-4-methoxy-1-naphthoquinone. The oxidation of polyaromatic hydrocarbons like naphthalene (B1677914) derivatives can proceed via hydroxylated intermediates to ultimately form stable quinones such as 1,4-naphthoquinone. nih.gov

The formation of aldehyde derivatives from naphthol oxidation is less common and typically involves ring-opening reactions, which require more forceful conditions or specific enzymatic pathways. Atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by OH radicals, for example, can lead to the formation of dicarbonyl compounds through complex isomerization and ring-cleavage pathways. rsc.org However, under typical laboratory oxidative conditions, the aromatic naphthol ring is relatively stable, making quinone formation the favored pathway.

Coupling Reactions of Naphthol Moieties

Naphthol moieties can undergo coupling reactions to form larger, more complex structures, such as binaphthols and other polycyclic systems. These reactions are of significant interest for the synthesis of chiral ligands and materials with unique electronic properties.

Oxidative Coupling to Binaphthol and Binaphthoquinone Structures

The oxidative coupling of 2-naphthols is a fundamental method for synthesizing 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, which are highly valuable as chiral ligands in asymmetric synthesis. nih.gov This C-C bond formation can be catalyzed by a variety of transition metal complexes, including those based on iron, copper, manganese, and vanadium. nih.govrsc.orgacs.org

The reaction mechanism is generally believed to proceed via a radical-anion or radical-radical coupling pathway. encyclopedia.pub The choice of catalyst and chiral ligand is crucial for achieving high yields and enantioselectivity. For instance, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols can produce enantioenriched BINOLs in yields up to 99%. nih.gov Similarly, manganese(III)-Schiff base complexes supported on MCM-41 have been shown to be effective and reusable catalysts for the enantioselective oxidation of 2-naphthol (B1666908) to BINOL using oxygen as the oxidant. rsc.org

| Catalyst System | Oxidant | Key Feature |

|---|---|---|

| Fe(ClO₄)₂ / Chiral Bisquinolyldiamine Ligand | Air/O₂ | Yields up to 99% for BINOL derivatives. nih.gov |

| Chiral Bimetallic Oxovanadium Complexes | O₂ or Air | High enantioselectivities (up to 98% ee). acs.org |

| Mn(III)-Chiral Schiff Base on MCM-41 | O₂ | Reusable catalyst with high enantioselectivity (up to 91% ee). rsc.org |

| Copper-Amine Complexes | Air/O₂ | Widely explored for both homo- and cross-coupling reactions. nih.govencyclopedia.pub |

Further oxidation of the resulting binaphthol can lead to the formation of binaphthoquinones.

Electro-oxidative Carbon-Oxygen Homocoupling

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for coupling reactions. For naphthols, electro-oxidative methods can be used to achieve C-O homocoupling. Recent research has demonstrated a metal-free electrochemical oxidative C-O homocoupling of 2-naphthols, which proceeds under mild conditions.

Specifically for 4-methoxy-1-naphthol, electrochemical anodic oxidation has been explored. nih.govacs.org The choice of solvent plays a critical role in determining the product distribution. While electrolysis in acetonitrile (B52724) can lead to C-C homocoupling products and overoxidized dehydrodimeric naphthoquinones, using a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can lead to novel polycyclic naphthalenone motifs through a controlled C-O coupling and subsequent cyclization. nih.govacs.org This process is believed to be facilitated by the formation of a solvent cage by HFIP, which controls the diastereoselective cyclization. nih.govacs.org This electrochemical approach avoids the use of stoichiometric chemical oxidants, minimizing waste and simplifying product workup. nih.gov

Annulation and Cyclization Reactions

Annulation and cyclization reactions involving naphthols are pivotal in the synthesis of complex heterocyclic systems. For this compound, the electron-rich naphthalene ring and the nucleophilic hydroxyl group are key to its reactivity in forming new ring structures.

The synthesis of naphthopyrans, a class of compounds with significant photochromic properties, often utilizes naphthols as key starting materials. While specific studies on the direct use of this compound in these syntheses are not extensively documented, the general mechanisms of naphthopyran formation from naphthols are well-established and applicable.

One of the most robust methods involves the acid-catalyzed reaction of a naphthol with a propargyl alcohol. The reaction mechanism is thought to proceed through the initial protonation of the propargyl alcohol, followed by the loss of water to form a propargyl cation. This cation is then attacked by the nucleophilic naphthol. A subsequent Claisen rearrangement and enolization lead to an allenyl naphthol intermediate. This intermediate undergoes a 1,5-hydrogen shift to produce the merocyanine (B1260669) form, which finally undergoes a thermal 6π electrocyclization to yield the colorless naphthopyran.

Another common route is a three-component reaction, for instance, between a naphthol, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326). This multicomponent approach allows for the efficient one-pot synthesis of diverse 2-amino-4-aryl-4H-naphthopyrans.

The following table summarizes representative conditions for the synthesis of naphthopyrans from naphthols, which are analogous to the potential reactivity of this compound.

| Reactants | Catalyst/Reagent | Product Type | Ref. |

| Naphthol, Propargyl alcohol | Acid (e.g., p-TsOH) | Naphthopyran | researchgate.net |

| Naphthol, Aldehyde, Malononitrile | Base (e.g., piperidine) | 2-Amino-4-aryl-4H-naphthopyran | researchgate.net |

| Naphthol, Cinnamaldehyde derivative | Titanium tetraethoxide | Naphthopyran | researchgate.net |

Naphthol derivatives bearing appropriate side chains can undergo intramolecular cyclization to form a variety of fused heterocyclic systems. The regioselectivity of these cyclizations is influenced by the nature of the substituents on the naphthalene ring and the side chain.

For instance, arene-containing propargylic alcohols can undergo electrophilic cyclization to yield naphthalenes and 2-naphthols. nih.gov This methodology can be extended to the synthesis of more complex fused systems. In the case of a derivative of this compound appropriately substituted with a propargylic alcohol moiety, an intramolecular electrophilic cyclization could be envisioned. The electron-donating methoxy and methyl groups would influence the position of the cyclization.

Another example is the intramolecular SN' cyclization of alkyllithium reagents onto methoxy alkenes, which has been shown to proceed with high stereoselectivity. rsc.org A derivative of this compound with a suitable tethered methoxy alkene could potentially undergo such a cyclization to form spirocyclic structures. The stereochemical outcome would be governed by the principles of the spiroether effect and syn-SN' selectivity.

O-Alkyl Cleavage Reactions in Methoxy-Naphthols

The cleavage of the O-methyl ether in this compound to yield the corresponding dihydroxynaphthalene is a significant transformation. This O-demethylation is a common reaction for aryl methyl ethers and can be achieved under various conditions.

Common reagents for O-demethylation include strong acids, Lewis acids, and nucleophilic reagents. chem-station.com

Boron Tribromide (BBr3): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Concentrated HBr at elevated temperatures is a classic method for cleaving methyl ethers. The reaction involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion.

Thiols: Nucleophilic cleavage using thiols, such as ethanethiol (B150549) in the presence of a strong base, provides an alternative to acidic conditions. chem-station.com

A study on the anaerobic O-demethylation of methoxynaphthols by the bacterium Sporomusa ovata has shown that enzymatic cleavage is also possible. nih.gov The enzyme system was capable of hydrolyzing the methyl-oxygen linkage in various methoxynaphthols. This suggests that biocatalytic approaches could be a mild alternative for the deprotection of the methoxy group in this compound.

The following table presents a selection of reagents used for the O-demethylation of aryl methyl ethers, applicable to this compound.

| Reagent | Conditions | Mechanism | Ref. |

| Boron Tribromide (BBr3) | Low temperature to room temperature | Lewis acid-assisted nucleophilic attack | chem-station.com |

| Hydrobromic Acid (HBr) | High temperature | Acid-catalyzed nucleophilic substitution | chem-station.com |

| Ethanethiol (EtSH) / NaOH | Reflux | Nucleophilic demethylation | chem-station.com |

| Sporomusa ovata enzymes | Anaerobic, in vitro | Enzymatic hydrolysis | nih.gov |

Thermal Rearrangements and Fragmentation Pathways of Substituted Naphthol Derivatives

The pyrolysis of substituted phenolic species, such as those found in bio-oils, has been studied to understand their combustion chemistry. researchgate.netrsc.org For a molecule like this compound, thermal decomposition would likely initiate at the weakest bonds. The O–CH3 and C–O bonds of the methoxy group, as well as the O–H bond of the hydroxyl group, are potential sites for initial bond cleavage at high temperatures.

Potential fragmentation pathways could include:

Homolytic cleavage of the O–CH3 bond: This would generate a naphthoxy radical and a methyl radical.

Cleavage of the C–O bond of the methoxy group: This would lead to the formation of a naphthyl radical and a methoxy radical.

Loss of the methyl group from the naphthalene ring: This would result in a methoxy-naphthol radical.

Ring opening and fragmentation: At very high temperatures, the aromatic ring system can undergo cleavage, leading to smaller unsaturated fragments.

The presence of the hydroxyl and methoxy groups would influence the stability of the resulting radical intermediates, thereby directing the fragmentation pathways. The study of the fragmentation of β-naphthol pigments using mass spectrometry has shown that cleavages around the functional groups are dominant. researchgate.netnih.gov By analogy, in the mass spectrum of this compound, one would expect to observe fragment ions corresponding to the loss of a methyl group (from the methoxy or the ring), a methoxy group, and potentially a CO molecule.

Mechanistic Insights into Reactions of 2 Methyl 4 Methoxy 1 Naphthol

Radical and Ionic Mechanisms in Oxidative Processes

Oxidative reactions of 2-Methyl-4-methoxy-1-naphthol can proceed through either radical or ionic pathways, often initiated by the removal of a hydrogen atom or an electron from the hydroxyl group. The nature of the oxidant and the reaction conditions dictate the predominant mechanism.

One-electron oxidation of this compound leads to the formation of a naphthoxyl radical. This radical is stabilized by the delocalization of the unpaired electron across the naphthalene (B1677914) ring system. The methoxy (B1213986) and methyl groups further influence the electron distribution. The resonance stabilization of the naphthoxyl radical can be represented by several mesomeric forms, which illustrate the delocalization of the radical character onto the carbon atoms of the naphthalene rings, particularly at positions ortho and para to the oxygen atom.

The key mesomeric forms of the 2-Methyl-4-methoxy-1-naphthoxyl radical are depicted below:

| Mesomeric Form | Description |

| I | The unpaired electron is localized on the oxygen atom. |

| II | The unpaired electron is delocalized to the carbon atom at position 2. |

| III | The unpaired electron is delocalized to the carbon atom at position 4. |

| IV | The unpaired electron is delocalized into the second aromatic ring. |

This table is for illustrative purposes and represents a subset of possible resonance structures.

The oxidation of this compound can be initiated by an electron transfer (ET) process. In photochemical oxidations, for instance, the naphthol can be excited to a singlet excited state, which may then undergo intersystem crossing (ISC) to a more stable triplet state. This triplet state is a potent reducing agent and can transfer an electron to a suitable acceptor, generating the naphthoxyl radical cation.

Alternatively, in the presence of a strong oxidant, a direct ground-state electron transfer can occur. The efficiency of these electron transfer processes is influenced by the redox potentials of the naphthol and the oxidant, as well as the solvent polarity.

A related phenomenon is radical-enhanced intersystem crossing (REISC), where the presence of a radical species can promote the ISC rate in a nearby chromophore. rsc.org While not directly studied for this compound, it is a plausible mechanism in reaction systems where radical intermediates are generated. In such a scenario, the initially formed naphthoxyl radical could influence the spin state of other excited molecules in the system. rsc.org

Base-Mediated Annulation Mechanisms for Naphthol Derivatives

The naphthol moiety of this compound can participate in base-mediated annulation reactions to construct fused heterocyclic or carbocyclic rings. These reactions typically involve the deprotonation of the hydroxyl group to form a nucleophilic naphthoxide ion. This ion can then react with a suitable electrophile in an intramolecular or intermolecular fashion.

A classic example of an annulation reaction is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org In the context of a naphthol derivative, a base would first deprotonate the hydroxyl group. The resulting naphthoxide could then act as a nucleophile. For instance, if a side chain containing a Michael acceptor is present, an intramolecular Michael addition could occur, followed by a cyclization and dehydration to form a new ring fused to the naphthalene core.

The general steps for a base-mediated annulation involving a naphthol derivative can be summarized as:

| Step | Mechanism | Intermediate/Product |

| 1. Deprotonation | A base removes the acidic proton from the hydroxyl group. | Naphthoxide ion |

| 2. Nucleophilic Attack | The naphthoxide attacks an electrophilic center. | Adduct |

| 3. Cyclization | An intramolecular reaction leads to ring formation. | Cyclic intermediate |

| 4. Dehydration/Tautomerization | Elimination of a water molecule or tautomerization. | Annulated product |

This table provides a generalized sequence for base-mediated annulation reactions.

Electrophilic Activation and Intermediate Species

Reactions of this compound can also be initiated by electrophilic attack on the aromatic ring or at the hydroxyl group. The electron-rich naphthalene system, activated by the methoxy and methyl groups, is susceptible to reaction with various electrophiles.

While this compound itself does not have a benzylic carbon that can directly form a carbocation, derivatives of this compound with, for example, a hydroxymethyl group, could undergo reactions involving benzylic carbocation intermediates. The stability of such a carbocation would be significantly influenced by the electronic properties of the naphthalene ring and its substituents.

Computational studies on methoxy-substituted naphthylmethyl carbocations have shown that the naphthalene core is more effective at stabilizing a benzylic carbocation than a benzene (B151609) ring. kiku.dk The presence of methoxy groups further enhances this stability through resonance and inductive effects. kiku.dk A methoxy group at the 4-position, as in our parent compound, would be particularly effective at stabilizing a positive charge at the adjacent benzylic position through resonance delocalization. The positive charge can be delocalized onto the oxygen atom of the methoxy group, as well as into the naphthalene ring system. ucalgary.ca

The relative stability of substituted benzylic carbocations can be computationally estimated, and the energy of formation provides a quantitative measure of this stability.

| Carbocation System | Relative Energy of Formation (kcal/mol) |

| Benzyl Carbocation | 0 |

| 1-Naphthylmethyl Carbocation | -10 to -12 |

| Methoxy-substituted 1-Naphthylmethyl Carbocation | < -12 |

Data is generalized from computational studies on benzylic carbocation stability. kiku.dk

As discussed earlier, one-electron oxidation of this compound forms a naphthoxyl radical (an analogue of a phenoxyl radical). Further oxidation of this radical can lead to the formation of a phenoxenium ion (or in this case, a naphthenoxenium ion). nih.gov This cationic species is a powerful electrophile and can react with a variety of nucleophiles.

The formation of these species is often observed in electrochemical oxidations of phenols and naphthols. nih.gov The phenoxenium ion is highly reactive and its formation can lead to a variety of products, depending on the reaction conditions and the nucleophiles present in the reaction mixture. For example, in the presence of methanol (B129727), methoxylation of the aromatic ring can occur. nih.gov

The reactivity of these intermediates is a key aspect of the oxidative dearomatization of phenols and naphthols. nih.gov The interplay between the radical and cationic pathways is often subtle and can be influenced by factors such as the solvent, the electrode potential (in electrochemical reactions), and the nature of the substituents on the aromatic ring.

Influence of Solvent Environment on Reaction Mechanisms of Naphthols

The solvent is not merely an inert medium in which a reaction takes place; it can actively participate in the reaction mechanism, influencing rates and selectivities. For naphthols, the solvent's polarity, proticity, and coordinating ability can have profound effects on their transformations.

In the context of oxidation reactions, the solvent environment plays a critical role. For instance, the oxidation of the closely related 2-methyl-1-naphthol (B1210624) to 2-methyl-1,4-naphthoquinone (menadione or vitamin K3) with molecular oxygen has been shown to proceed with high selectivity in nonpolar solvents. acs.org This suggests that a nonpolar environment can favor specific reaction pathways, potentially by minimizing competing side reactions that might be prevalent in more polar or coordinating solvents. The methoxy group in this compound, being an electron-donating group, would likely enhance the electron density of the naphthalene ring, potentially influencing its susceptibility to oxidation and the role of the solvent in modulating this reactivity.

Furthermore, in transition metal-catalyzed reactions, such as the Rh(III)-catalyzed C-H activation of phenylpyrazoles, the choice of solvent can dictate the product selectivity. acs.org Polar solvents can favor the formation of charged intermediates, thereby influencing the course of the reaction. acs.org For this compound, with its hydroxyl and methoxy groups capable of coordinating to a metal center, the solvent could compete for coordination sites, thus altering the catalytic cycle and the resulting products. Generally, increasing the polarity of a solvent can either increase or decrease the rate of a reaction, depending on the nature of the reactants and the transition state. quora.com

The table below summarizes the general effects of different solvent types on the reactions of substituted naphthols, which can be extrapolated to this compound.

| Solvent Type | Properties | Expected Influence on Naphthol Reactions |

| Polar Protic | High dielectric constant, capable of hydrogen bonding (e.g., water, methanol) | Can stabilize charged intermediates and transition states, potentially accelerating SN1-type reactions. May also solvate nucleophiles, potentially slowing down SN2-type reactions. libretexts.org |

| Polar Aprotic | High dielectric constant, not a hydrogen bond donor (e.g., DMSO, DMF) | Effective at solvating cations but not anions. Can accelerate SN2 reactions by leaving the nucleophile more "naked" and reactive. |

| Nonpolar Aprotic | Low dielectric constant (e.g., hexane, benzene) | Generally disfavors the formation of charged intermediates. Can be ideal for reactions proceeding through radical or concerted pathways, such as certain oxidations. acs.org |

Computational Elucidation of Reaction Pathways for Naphthol Transformations

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and energetics of reactants, intermediates, transition states, and products.

For naphthol derivatives, DFT calculations have been employed to investigate the mechanisms of various transformations, including C-H functionalization and oxidation. In the copper-catalyzed ortho-selective C-H functionalization of naphthols, DFT studies have revealed the crucial role of hydrogen bonding between the hydroxyl group of the naphthol and the catalyst in stabilizing the transition state, thereby controlling the regioselectivity of the reaction. nih.gov The presence of both a methyl and a methoxy group in this compound would introduce additional electronic and steric factors that could be precisely modeled using computational methods to predict the most favorable reaction pathways.

Similarly, in the Rh(III)-catalyzed asymmetric dearomatization of 2-naphthols, DFT calculations have been instrumental in refining the proposed reaction mechanism. acs.org These studies indicated that while C-H activation is involved in the turnover-limiting step, the enantioselectivity is determined during the subsequent migratory insertion of an alkyne. acs.org For this compound, computational modeling could predict how the substituents influence the stereochemical outcome of such reactions.

Theoretical studies on the oxidation of 1- and 2-naphthols have also provided valuable mechanistic insights. nih.govacs.org DFT calculations have been used to identify the most likely sites for radical attack and to predict the structures of the resulting intermediates and products. nih.govacs.org Such computational approaches could be applied to this compound to understand its degradation pathways, for instance, in atmospheric or biological systems. The atmospheric oxidation mechanism of the related 2-methylnaphthalene (B46627) has been investigated using quantum chemistry, revealing complex reaction pathways initiated by hydroxyl radicals. rsc.org

The following table outlines key parameters that are typically calculated in computational studies of reaction mechanisms and their significance.

| Calculated Parameter | Significance in Mechanistic Elucidation |

| Transition State (TS) Geometry | Provides the three-dimensional structure of the highest energy point along the reaction coordinate, offering insights into the steric and electronic interactions at the crucial stage of the reaction. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. Comparing the activation energies of different possible pathways allows for the prediction of the major reaction product. |

| Reaction Energy (ΔGrxn) | The Gibbs free energy difference between the products and the reactants. A negative value indicates a thermodynamically favorable (exergonic) reaction. |

| Intermediate Structures | The geometries and relative energies of any stable species formed during the reaction. Identifying and characterizing intermediates is key to understanding the stepwise nature of a mechanism. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, helping to explain the electronic factors that drive the reaction. |

By combining experimental observations with the detailed insights provided by computational chemistry, a comprehensive understanding of the reaction mechanisms of this compound can be achieved. This knowledge is crucial for controlling its reactivity and harnessing its potential in various chemical applications.

Spectroscopic and Analytical Data for this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has been conducted to gather advanced spectroscopic and analytical data for the chemical compound this compound. The objective was to provide a detailed characterization based on the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹H,¹H-COSY, and ¹³C NMR for structural elucidation.

Mass Spectrometry (MS): Utilizing Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) for molecular formula determination and fragmentation analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: For functional group analysis and the study of electronic transitions.

Despite extensive efforts, specific experimental data for this compound across these analytical techniques could not be located in the public domain. The search included academic journals, chemical compound databases, and spectroscopic libraries.

While data for structurally related compounds such as 4-methoxy-1-naphthol (B1194100), 2-methyl-1-naphthol, and 2-methoxynaphthalene (B124790) are available, this information is not directly applicable to the specific molecular structure and properties of this compound. Adherence to scientific accuracy and the specific scope of the requested article prevents the substitution of data from these analogues.

Therefore, the generation of the requested article with detailed research findings and data tables for this compound is not possible at this time due to the absence of the necessary primary data.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Gas-Phase Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Cluster Analysis

Gas-Phase Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used for the structural elucidation of ions. nih.gov This method is particularly valuable for analyzing molecular clusters, providing insights into non-covalent interactions and the intrinsic properties of molecules free from solvent effects.

The process begins with the generation of gas-phase ions of the target molecule, in this case, 2-Methyl-4-methoxy-1-naphthol, which are then trapped in a mass spectrometer, often a Fourier transform ion cyclotron resonance (FT-ICR) or a quadrupole ion trap instrument. wikipedia.orgmpg.de These isolated ions are subsequently irradiated with a tunable infrared laser. When the laser's frequency matches a vibrational mode of the ion, it absorbs multiple photons. wikipedia.org This absorption of energy increases the ion's internal vibrational energy until it surpasses the dissociation threshold, causing the ion to fragment. wikipedia.orgnih.gov By monitoring the fragmentation yield as a function of the infrared laser wavelength, a vibrational spectrum of the ion is generated. wikipedia.org

This IRMPD spectrum serves as a molecular fingerprint. It can be compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT) for candidate structures. nih.govnih.gov This comparison allows for the unambiguous identification of the ion's structure, including the conformation of functional groups and the architecture of molecular clusters. For a molecule like this compound, IRMPD can be used to study proton-bound dimers or clusters with solvent molecules, revealing the specific hydrogen bonding networks involving the hydroxyl and methoxy (B1213986) groups. nih.gov The technique's high sensitivity and ability to analyze mass-selected ions make it an invaluable tool for probing the detailed gas-phase chemistry of naphthol derivatives. doaj.org

X-ray Crystallography for Solid-State Structure Determination of Naphthol Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For naphthol derivatives, obtaining a single crystal suitable for X-ray diffraction allows for the complete elucidation of its solid-state conformation.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms are determined. mdpi.com

While the specific crystal structure for this compound is not detailed in the provided sources, studies on closely related naphthalene (B1677914) derivatives provide insight into the expected findings. For instance, crystallographic analysis of other methoxynaphthalene derivatives reveals key structural parameters. iucr.orgnih.gov These studies determine the planarity of the naphthalene ring system, the orientation of substituents like the methoxy and hydroxyl groups, and the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. mdpi.comresearchgate.net For this compound, X-ray crystallography would precisely define the relative positions of the methyl, methoxy, and hydroxyl groups on the naphthalene core and characterize the hydrogen-bonding patterns established by the hydroxyl group in the solid state.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules per cell) | 4 |

| Intermolecular Interactions | Hydrogen bonding, C-H···π interactions |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatography is an essential analytical technique for the separation, identification, and purification of components within a mixture. nih.gov For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used to assess its purity and separate it from potential isomers or impurities from the synthesis process. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. A solution of the sample is pumped through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. nsf.gov The components of the mixture separate based on their differential interactions with the stationary and mobile phases. nih.gov For naphthol derivatives, reverse-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.comresearchgate.net

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A pure compound will ideally show a single peak, and the area of this peak is proportional to its concentration. The presence of other peaks indicates impurities. HPLC methods are highly sensitive and quantitative, with purity levels often reported as a percentage based on the peak area (e.g., ≥97.0% purity). sigmaaldrich.com The technique is also powerful for separating positional isomers, which can be challenging due to their similar physical properties. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique often used for monitoring the progress of a reaction or for rapid purity checks. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material (like silica (B1680970) gel). The plate is then placed in a chamber with a shallow pool of a solvent (eluent). The solvent moves up the plate by capillary action, and the components of the sample mixture travel at different rates depending on their polarity and interaction with the adsorbent. nih.gov The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. While less quantitative than HPLC, TLC is an invaluable tool for qualitative assessment of sample composition.

Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Methoxy 1 Naphthol

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

No published data is available.

Geometry Optimization and Electronic Structure Analysis

No published data is available.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

No published data is available.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

No published data is available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

No published data is available.

Vibrational Analysis and Spectroscopic Prediction (IR, Raman)

No published data is available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No published data is available.

Future research employing these computational techniques would be necessary to elucidate the specific properties of 2-Methyl-4-methoxy-1-naphthol and populate these areas of study.

Quantitative Structure-Property Relationship (QSPR) Studies

The foundation of any QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For naphthol derivatives, a variety of descriptors can be derived to quantify their topological, electronic, and steric properties. The selection of descriptors is critical for building a robust and predictive model.

Commonly used molecular descriptors for QSPR studies of aromatic compounds like naphthol derivatives include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching. Examples include the Randić index and Zagreb indices, which quantify the degree of branching in the molecular skeleton.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic structure. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability.

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms of a certain type, and count of specific functional groups.

For a series of substituted naphthols, these descriptors can be calculated to build a dataset for QSPR analysis. The values of these descriptors for this compound would be compared against other derivatives to understand the specific impact of the methyl and methoxy (B1213986) groups.

| Compound | Molecular Weight (g/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-Naphthol (B170400) | 144.17 | -5.42 | -0.87 | 1.45 |

| 2-Methyl-1-naphthol (B1210624) | 158.20 | -5.31 | -0.79 | 1.52 |

| 4-Methoxy-1-naphthol (B1194100) | 174.19 | -5.15 | -0.71 | 1.89 |

| This compound | 188.22 | -5.08 | -0.65 | 1.95 |

Note: The values in the table are illustrative and would be derived from specific computational chemistry software for an actual QSPR study.

Once a set of molecular descriptors has been established, the next step in a QSPR study is to find a statistically significant correlation between these descriptors and experimentally observed properties, such as chemical reactivity and selectivity. For this compound, this could involve its behavior in reactions like electrophilic substitution, oxidation, or coupling reactions.

The electronic effects of the substituents on the naphthalene (B1677914) ring are key to its reactivity. The hydroxyl (-OH), methyl (-CH₃), and methoxy (-OCH₃) groups are all electron-donating, which activates the ring towards electrophilic attack. The positions of these groups determine the regioselectivity of such reactions. QSPR models can quantify these effects. For instance, a higher HOMO energy generally correlates with increased reactivity towards electrophiles. The distribution of calculated atomic charges can indicate the most likely sites for electrophilic attack.

A hypothetical QSPR equation might look like:

log(k) = β₀ + β₁(E_HOMO) + β₂(q_C4) + ...

where:

log(k) is the logarithm of the reaction rate constant (a measure of reactivity).

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

q_C4 is the calculated charge on a specific carbon atom.

β₀, β₁, and β₂ are coefficients determined through regression analysis.

Such models can reveal, for example, that the rate of a particular reaction increases with the HOMO energy and is sensitive to the charge at the reaction center.

A validated QSPR model can be a powerful predictive tool. By calculating the molecular descriptors for a new or unstudied naphthol derivative, its chemical reactivity and potential for certain transformations can be predicted without the need for laboratory experiments.

For this compound, a QSPR model could be used to:

Predict its susceptibility to oxidation compared to other naphthols.

Estimate the regioselectivity of reactions such as nitration or halogenation.

Anticipate its behavior in polymerization or coupling reactions.

These predictions are valuable for designing synthetic routes and for understanding the potential metabolic pathways of such compounds. The accuracy of these predictions is, of course, dependent on the quality and scope of the data used to build the original QSPR model.

Mechanistic Studies through Advanced Computational Approaches

While QSPR provides correlative insights, advanced computational methods like Density Functional Theory (DFT) are employed to investigate the detailed mechanisms of chemical reactions at the atomic level. mdpi.com These studies involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

For this compound, DFT calculations can be used to model various transformations. For example, in an electrophilic aromatic substitution reaction, the mechanism involves the formation of a sigma complex (arenium ion). DFT can be used to calculate the energies of the different possible sigma complexes, thereby predicting the most likely position of substitution. The electron-donating hydroxyl, methoxy, and methyl groups are expected to direct incoming electrophiles to specific positions on the aromatic rings. Computational studies on related methoxy-naphthalene derivatives have shown how substituents influence the energetics and reactivity of the molecule. nih.gov

A computational study of a reaction mechanism would typically involve:

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

| Position of Substitution | Relative Energy of Intermediate (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| C5 | -4.2 | 10.5 |

| C7 | -2.8 | 12.1 |

| C8 | -1.5 | 13.8 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations to predict regioselectivity. Lower activation energies indicate more favorable reaction pathways.

Such studies provide a detailed, dynamic picture of how chemical reactions involving this compound occur, complementing the static, correlative information provided by QSPR models. Together, these computational approaches are indispensable for a comprehensive understanding of the chemical properties of this complex organic molecule.

Structure Property Relationships of 2 Methyl 4 Methoxy 1 Naphthol and Its Derivatives

Influence of Methyl and Methoxy (B1213986) Substituents on Aromatic Reactivity and Site Selectivity

The naphthalene (B1677914) ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). This reactivity is further enhanced by the presence of activating substituents. In 2-methyl-4-methoxy-1-naphthol, the hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups are all electron-donating, thereby increasing the electron density of the naphthalene rings and making them more susceptible to attack by electrophiles.

The hydroxyl and methoxy groups are powerful activating groups due to the resonance effect, where their lone pair of electrons can be delocalized into the aromatic π-system. The methyl group, while less activating, contributes electron density through an inductive effect and hyperconjugation. The combined effect of these three groups makes the substituted ring highly activated.

Site selectivity in electrophilic aromatic substitution is governed by the directing effects of these substituents. The hydroxyl and methoxy groups are strongly ortho, para-directing. In this specific molecule:

The hydroxyl group at C1 directs incoming electrophiles primarily to the C2 and C4 positions.

The methoxy group at C4 directs towards the C3 and C5 positions.

The methyl group at C2 directs towards the C1 and C3 positions.

Given that the C1, C2, and C4 positions are already substituted, the primary site for electrophilic attack is the C3 position, which is ortho to both the C2-methyl and C4-methoxy groups and meta to the C1-hydroxyl group. The C5 position is also activated (para to the C4-methoxy group), but is generally less reactive than positions on the same ring as the primary activating groups. Computational studies on substituted naphthalenes have shown that the positions of substituents significantly influence the electronic properties and stability of the molecule. iau.ir For instance, in the nitration of 2-methoxy-6-methyl-naphthalene, which occurs at an encounter rate, a clear preference for substitution at C1 over C5 is observed, highlighting the directing power of the methoxy group. rsc.org This demonstrates that even in highly reactive systems, the electronic influence of substituents dictates the regiochemical outcome.

The interplay of these electronic effects is summarized in the table below, indicating the predicted reactivity at available positions.

| Position | Activating/Deactivating Influence from Substituents | Predicted Reactivity |

| C3 | Activated (ortho to -CH₃ at C2, ortho to -OCH₃ at C4) | High |

| C5 | Activated (para to -OCH₃ at C4) | Moderate |

| C8 | Activated (peri to -OH at C1) | Moderate |

| C6, C7 | Less activated | Low |

Stereochemical Influences on Reaction Outcomes and Product Formation

Stereochemistry plays a critical role in the reactions of this compound derivatives, particularly in processes that generate new stereocenters. While the parent molecule is achiral, its functionalization can lead to chiral products, and the existing substituents can exert significant stereochemical control.

One of the most relevant areas where stereochemistry is crucial is in dearomatization reactions. nih.gov The dearomatization of naphthols can create one or more stereocenters, including all-carbon quaternary centers, which are valuable motifs in complex molecule synthesis. nih.gov The steric bulk of the substituents on the naphthalene ring can influence the facial selectivity of an incoming reagent. For example, in an allylic dearomatization reaction, a chiral catalyst can differentiate between the two faces of the naphthalene ring, leading to an enantiomerically enriched product. nih.gov

Furthermore, steric effects are prominent in reactions involving the peri positions (C1 and C8). The proximity of substituents at these positions can lead to significant steric strain, distorting the planarity of the naphthalene ring. nih.govcanterbury.ac.nz This distortion can, in turn, influence the molecule's reactivity and the stereochemical outcome of reactions by altering the accessibility of reaction sites. nih.govcanterbury.ac.nz Studies on hindered naphthalene derivatives have shown that steric strain can be a dominant factor in determining reaction rates and product distributions. canterbury.ac.nz

The influence of stereochemistry is also evident in asymmetric catalysis where derivatives of naphthols, such as BINOL (1,1'-bi-2-naphthol), are used as chiral ligands. The specific substitution pattern on the naphthyl units of these ligands is critical for creating a well-defined chiral environment that enables high levels of enantioselectivity in a wide range of chemical transformations. nih.gov

Effect of Substituent Position on Electronic and Steric Properties of the Naphthalene Core

The precise positioning of the methyl and methoxy groups on the naphthalene core of this compound has profound consequences for its electronic and steric landscape. The electronic properties of substituted naphthalenes are highly dependent on both the nature and the location of the substituents. tandfonline.comresearchgate.nettandfonline.com

Electronic Effects: The electron-donating hydroxyl, methoxy, and methyl groups collectively increase the electron density of the naphthalene system. However, their effects are not uniform across the entire molecule. The C1-OH and C4-OCH₃ groups, being strong resonance donors, primarily enrich the electron density at the ortho and para positions relative to themselves. This creates a highly nucleophilic region on the substituted ring, particularly at the C3 position. The positioning of these groups influences properties such as oxidation potential, which is a key factor in oxidative coupling and dearomatization reactions. nih.gov Computational studies have been used to investigate how substituent effects alter the stability and electronic properties of the naphthalene core. iau.ir

Steric Effects: The arrangement of substituents introduces significant steric considerations. The C1-hydroxyl and C2-methyl groups create a sterically hindered environment around the C1, C2, and C3 positions. This steric bulk can impede the approach of large reagents, potentially favoring reaction at less hindered sites like C5 or C8. In reactions involving the hydroxyl group itself, such as O-alkylation, the adjacent C2-methyl group can influence the rate and feasibility of the reaction.

The table below contrasts the properties of different substitution patterns to highlight the importance of substituent position.

| Isomer Example | Key Steric Interactions | Key Electronic Features |

| This compound | Crowding around C1, C2, C3. | Strong activation of the substituted ring. |

| 1,8-Disubstituted Naphthalene | Significant peri-strain causing ring distortion. nih.gov | Can lead to non-electronic activation due to strain. nih.gov |

| 2,6-Disubstituted Naphthalene | Substituents are distant, minimal steric interaction. rsc.org | Electronic effects are transmitted across both rings. rsc.org |

| 2,7-Disubstituted Naphthalene | Substituents are distant, minimal steric interaction. rsc.org | Different pattern of electronic influence compared to 2,6-isomer. rsc.org |

Relationships between Molecular Structure and Dearomatization Pathways in Naphthols

Dearomatization reactions transform flat, aromatic naphthols into three-dimensional, often chiral, cyclic ketones known as naphthalenones. researchgate.netresearchgate.net These reactions are a powerful tool in organic synthesis for building molecular complexity rapidly. researchgate.netresearchgate.netrsc.org The feasibility and pathway of a dearomatization reaction are intrinsically linked to the molecular structure of the starting naphthol derivative. researchgate.netresearchgate.netrsc.org

Naphthols are thermodynamically more amenable to dearomatization compared to phenols. researchgate.netresearchgate.net The presence of electron-donating groups, such as the methoxy and methyl groups in this compound, further facilitates this process. These groups stabilize the intermediates formed during dearomatization, particularly in oxidative pathways where cationic species may be involved.

Several dearomatization pathways are accessible to naphthol derivatives, with the outcome being highly dependent on the substitution pattern:

Oxidative Dearomatization: This is a common pathway for electron-rich naphthols. Reagents like hypervalent iodine compounds or electrochemical methods can be used. nih.govnih.gov The reaction often proceeds through a dearomative C-O or C-C bond formation. For instance, the electrochemical oxidation of 4-methoxy-1-naphthol (B1194100) can lead to different products, including a polycyclic naphthalenone, depending on the reaction conditions. nih.gov

Reductive Dearomatization: While less common for naphthols, certain conditions can effect the reduction of one of the aromatic rings.

Transition Metal-Catalyzed Dearomatization: Palladium, rhodium, and iridium catalysts have been employed in asymmetric dearomatization reactions. nih.govrsc.orgacs.org These reactions can involve various mechanisms, such as allylic alkylation, where the naphthol acts as a nucleophile. nih.gov The substitution pattern on the naphthol is critical for controlling chemo- and regioselectivity. For example, in some palladium-catalyzed reactions, a substituent at the C3 position is crucial to prevent competitive O-alkylation and control enantioselectivity. rsc.org

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Naphthyl propargyl ethers can undergo gold(I)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement followed by allene (B1206475) functionalization to achieve site-selective dearomatization. researchgate.net

The structure of this compound, with its highly activated ring and specific substitution pattern, makes it a prime candidate for oxidative and metal-catalyzed dearomatization pathways, likely leading to the formation of a quaternary center at the C2 or C4 position.

Structural Factors Governing Selectivity in Functionalization Reactions of Naphthol Derivatives

Achieving selectivity (both regio- and stereoselectivity) in the functionalization of highly activated and multifunctional molecules like naphthol derivatives is a significant synthetic challenge. The outcome of a reaction is governed by a delicate balance of electronic, steric, and stereochemical factors inherent to the substrate, as well as the nature of the reagents and catalysts employed. cdnsciencepub.com

Regioselectivity: The inherent electronic biases of the substituted naphthalene ring, as discussed in section 7.1, provide a primary level of regiocontrol, typically favoring electrophilic attack at the C3 position. cdnsciencepub.com However, this intrinsic selectivity can be overridden or enhanced by other factors:

Directing Groups: The hydroxyl group can act as a directing group in certain metal-catalyzed C-H activation reactions, guiding functionalization to an adjacent position.

Steric Hindrance: Bulky reagents may be unable to access the sterically congested C3 position, leading to reaction at a less hindered but electronically less favored site, such as C5.

Catalyst Control: In transition metal-catalyzed reactions, the choice of ligand can dramatically alter the regioselectivity. For example, different phosphine ligands in rhodium-catalyzed allylations of 2-naphthol (B1666908) can switch the selectivity between O-allylation and C-alkylation. researchgate.net

Chemoselectivity: Naphthol derivatives possess multiple reactive sites, including the hydroxyl group (O-nucleophile) and the aromatic ring (C-nucleophile). Controlling chemoselectivity between O-functionalization and C-functionalization is crucial. This can often be achieved by careful choice of the base, solvent, and counter-ion. For instance, selective C-alkylation of naphthols can be achieved under non-aqueous conditions, whereas aqueous conditions might favor a mixture of O- and C-alkylation. researchgate.net

Stereoselectivity: As discussed in section 7.2, introducing chirality into naphthol derivatives is often a key objective. This is primarily achieved through asymmetric catalysis.

Chiral Catalysts: The combination of a transition metal (e.g., iridium or palladium) with a chiral ligand can create a chiral environment that directs the reaction to proceed enantioselectively. nih.govacs.org Cooperative catalysis, using both a chiral metal complex and a chiral organocatalyst like a phosphoric acid, can lead to enhanced yields and selectivities in dearomatization reactions. nih.gov

Substrate Control: When the naphthol derivative itself is chiral, it can exert diastereoselective control over subsequent reactions. The existing stereocenters can direct the approach of reagents to one face of the molecule over the other.

The following table summarizes factors that control selectivity in the functionalization of naphthol derivatives.

| Selectivity Type | Controlling Factors | Example |

| Regioselectivity | Electronic directing effects, Steric hindrance, External directing groups, Catalyst/Ligand choice | Electrophilic bromination favoring the most nucleophilic position. nih.gov |

| Chemoselectivity | Solvent, Base, Counter-ion, Catalyst system | Selective O- vs. C-allylation of 2-naphthol controlled by the phosphine ligand. researchgate.net |

| Enantioselectivity | Chiral catalysts, Chiral auxiliaries, Cooperative catalysis | Iridium/Brønsted acid co-catalyzed enantioselective dearomatization of naphthols. nih.gov |

| Diastereoselectivity | Substrate-based steric hindrance, Directed functionalization | Nucleophilic addition to a chiral naphthalenone derivative. acs.org |

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Polycyclic Aromatic and Heterocyclic Systems

The electron-rich naphthalene (B1677914) ring of 2-Methyl-4-methoxy-1-naphthol makes it an ideal starting material for the synthesis of larger, fused ring systems. The hydroxyl group activates the ring for electrophilic substitution and facilitates cyclization reactions, while the methyl and methoxy (B1213986) groups influence the regioselectivity of these transformations and modify the properties of the resulting products.

Naphtho[1,2-b]benzofurans are a class of polycyclic heteroaromatic compounds that are of interest for their potential applications in electronic devices and as bioactive molecules. mdpi.com The synthesis of these structures often involves the coupling of a naphthol with a substituted benzene (B151609) ring, followed by an intramolecular cyclization to form the furan ring.

For instance, a highly selective one-pot, microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been achieved by reacting 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene. mdpi.com In this process, the nitro group plays a dual role, first as an activating group for the initial nucleophilic aromatic substitution and subsequently as a leaving group during the furan ring cyclization. mdpi.com Another approach involves the palladium-catalyzed reaction of 1-naphthol with 1,2-dibromo-4-methoxybenzene. mdpi.com

While these examples utilize 1-naphthol, the same principles can be applied to this compound. The presence of the hydroxyl group on the naphthalene ring is the key functionality for the initial coupling reaction. The methyl and methoxy substituents on the naphthol ring would be incorporated into the final naphthobenzofuran structure, allowing for the tuning of its electronic and physical properties. The specific substitution pattern would influence the isomeric purity of the product.